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molecular formula C13H15F3O2 B8603305 Butyl [3-(trifluoromethyl)phenyl]acetate CAS No. 89767-99-7

Butyl [3-(trifluoromethyl)phenyl]acetate

Cat. No. B8603305
M. Wt: 260.25 g/mol
InChI Key: WXDLQDKCNPOVNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04426536

Procedure details

Fifty ml. of butanol was added to 11.2 g. of potassium hydroxide, reagent grade, containing about 14% of water, and the mixture was stirred until most of the potassium hydroxide had dissolved. To the mixture was then added 5.6 g. of 1,1,1-trichloro-2-(3-trifluoromethylphenyl)ethane, dropwise over a period of 5 minutes. The mixture warmed exothermically to about 35° as the addition was made. The mixture was then heated to reflux, about 115°, and was stirred under reflux for 6 hours, cooled to ambient temperature and allowed to stand for about 3 days. It was then poured into 60 ml. of 5 N sulfuric acid, and the layers were separated. The lower, aqueous layer was extracted with about 50 ml. of dichloromethane, the organic portion was combined with the upper, organic layer, and the combined organics were washed with 20 ml. of 1 N sodium hydroxide and dried over sodium sulfate. The volatile portions were evaporated under vacuum to obtain 4.3 g. of crude product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1,1,1-trichloro-2-(3-trifluoromethylphenyl)ethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH2:2][CH2:3][CH3:4].[OH-:6].[K+].Cl[C:9](Cl)(Cl)[CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([C:17]([F:20])([F:19])[F:18])[CH:12]=1>O>[F:18][C:17]([F:20])([F:19])[C:13]1[CH:12]=[C:11]([CH2:10][C:9]([O:5][CH2:1][CH2:2][CH2:3][CH3:4])=[O:6])[CH:16]=[CH:15][CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
1,1,1-trichloro-2-(3-trifluoromethylphenyl)ethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(CC1=CC(=CC=C1)C(F)(F)F)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
ADDITION
Type
ADDITION
Details
To the mixture was then added 5.6 g
TEMPERATURE
Type
TEMPERATURE
Details
The mixture warmed exothermically to about 35° as the addition
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux, about 115°
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
ADDITION
Type
ADDITION
Details
It was then poured into 60 ml
CUSTOM
Type
CUSTOM
Details
of 5 N sulfuric acid, and the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The lower, aqueous layer was extracted with about 50 ml
WASH
Type
WASH
Details
the combined organics were washed with 20 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of 1 N sodium hydroxide and dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The volatile portions were evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to obtain 4.3 g

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
FC(C=1C=C(C=CC1)CC(=O)OCCCC)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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